molecular formula C14H9ClF3NO3 B1664214 8-Hydroxyefavirenz CAS No. 205754-33-2

8-Hydroxyefavirenz

Cat. No. B1664214
CAS RN: 205754-33-2
M. Wt: 331.67 g/mol
InChI Key: OOVOMPCQLMFEDT-UHFFFAOYSA-N
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Description

8-Hydroxyefavirenz is a major oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor efavirenz . It is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 .


Synthesis Analysis

8-Hydroxyefavirenz is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 . The metabolism of efavirenz by P450 2B6 and the naturally occurring P450 2B6.4 mutant leads to the formation of 8-hydroxyefavirenz .


Molecular Structure Analysis

The molecular formula of 8-Hydroxyefavirenz is C14H9ClF3NO3 . Its average mass is 331.674 Da and its monoisotopic mass is 331.022308 Da .


Chemical Reactions Analysis

8-Hydroxyefavirenz is formed when efavirenz is metabolized by the cytochrome P450 (CYP) isoform CYP2B6 . The metabolism of efavirenz by P450 2B6 and the naturally occurring P450 2B6.4 mutant leads to the formation of 8-hydroxyefavirenz .


Physical And Chemical Properties Analysis

8-Hydroxyefavirenz has a density of 1.6±0.1 g/cm3, a boiling point of 373.6±42.0 °C at 760 mmHg, and a flash point of 179.7±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Pharmacokinetics Research

8-Hydroxyefavirenz has been used in pharmacokinetics research. A method was developed for determining efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz in human plasma simultaneously using liquid chromatography–tandem mass spectrometry (LC–MS–MS). This method was used to measure the plasma concentrations of efavirenz and its metabolites from healthy volunteers after a single 600 mg oral dose of efavirenz .

Neurochemical Research

In neurochemical research, 8-Hydroxyefavirenz, the primary metabolite of the antiretroviral drug Efavirenz, has been found to stimulate the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This alteration of astrocytic glucose metabolism by 8-Hydroxyefavirenz could contribute to the adverse neurological side effects reported for patients that are chronically treated with efavirenz-containing medications .

Antiretroviral Therapy

8-Hydroxyefavirenz is the primary metabolite of the antiretroviral drug Efavirenz, which is used in the treatment of HIV infection . Efavirenz is effective predominantly by a specific noncompetitive inhibition of HIV-1 reverse transcriptase .

Brain Cell Research

Potential adverse effects of antiretroviral compounds like 8-Hydroxyefavirenz on brain cells are being investigated in connection with the development of neurocognitive impairments in patients .

Metabolite Analysis

8-Hydroxyefavirenz is the major hepatic metabolite of the drug Efavirenz. Its pharmacokinetics and penetration in the brain have been studied .

Drug Interaction Studies

Studies have been conducted to understand the interaction of 8-Hydroxyefavirenz with other drugs and its impact on the efficacy of the treatment .

Mechanism of Action

Target of Action

8-Hydroxyefavirenz is a primary metabolite of Efavirenz , an antiretroviral medication used to treat and prevent HIV/AIDS . The primary target of 8-Hydroxyefavirenz, like Efavirenz, is the reverse transcriptase enzyme , an essential viral enzyme which transcribes viral RNA into DNA .

Mode of Action

8-Hydroxyefavirenz, similar to Efavirenz, falls in the NNRTI class of antiretrovirals . It works by blocking the function of reverse transcriptase . This inhibition prevents the transcription of viral RNA into DNA, thereby disrupting the replication of the virus.

Biochemical Pathways

It has been suggested that 8-hydroxyefavirenz may induce apoptosis in primary human hepatocytes through a jnk- and bimel-dependent mechanism . Additionally, it has been reported that 8-Hydroxyefavirenz stimulates the glycolytic flux in viable astrocytes .

Pharmacokinetics

8-Hydroxyefavirenz has been reported to display median concentrations of 0.5–1 μM in plasma and 10.2–10.4 nM in CSF . The plasma protein binding of 8-Hydroxyefavirenz is similar to that of Efavirenz . These properties suggest that 8-Hydroxyefavirenz has a significant impact on bioavailability.

Result of Action

The primary result of 8-Hydroxyefavirenz’s action is the inhibition of HIV replication by blocking the function of the reverse transcriptase enzyme . It has also been associated with inducing apoptosis in primary human hepatocytes and stimulating the glycolytic flux in viable astrocytes . These effects could contribute to the adverse neurological side effects reported for patients that are chronically treated with Efavirenz-containing medications .

Action Environment

The action, efficacy, and stability of 8-Hydroxyefavirenz can be influenced by various environmental factors. For instance, the concentration of 8-Hydroxyefavirenz in the brain and its penetration into the central nervous system (CNS) can affect its interaction with the CNS and its associated side effects

Safety and Hazards

8-Hydroxyefavirenz causes serious eye irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVOMPCQLMFEDT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942769
Record name 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyefavirenz

CAS RN

205754-33-2
Record name 8-Hydroxyefavirenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205754-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyefavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYEFAVIRENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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